8-(4-Chloro-benzylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
Description
Properties
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-propylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-3-8-21-12-13(20(2)15(23)19-14(12)22)18-16(21)24-9-10-4-6-11(17)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVUFPFACYYGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives, which share structural similarities with the compound , are known to interact easily with the biopolymers of the living system. They have diverse biological and clinical applications due to their ability to mimic naturally occurring nucleotides.
Biochemical Pathways
Benzimidazole derivatives, which are structurally similar, are known to affect a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities.
Result of Action
Given the wide range of biological activities associated with structurally similar benzimidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.
Biological Activity
8-(4-Chloro-benzylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione is a purine derivative that exhibits significant biological activity. This compound belongs to a class of molecules known for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H17ClN4O2S. The structure includes a purine core substituted at the 8-position with a chlorobenzylsulfanyl group and at the 7-position with a propyl group. The presence of chlorine in the benzyl group enhances its biological activity by influencing interactions with biological targets.
The biological effects of this compound are primarily mediated through its interaction with various molecular targets:
- Adenosine Receptors : This compound may act as an agonist or antagonist at adenosine receptors, which play crucial roles in cellular signaling and regulation of physiological processes such as inflammation and immune response .
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in purine metabolism, potentially affecting pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induced apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Reactive oxygen species generation |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. It reduces levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting potential use in inflammatory diseases .
Case Studies
- Breast Cancer Study : In a preclinical trial involving MCF-7 cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability and increased apoptosis markers after 48 hours of exposure.
- Inflammation Model : In vivo studies using a carrageenan-induced paw edema model showed that administration of the compound significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
Scientific Research Applications
8-(4-Chloro-benzylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione, also known as C16H17ClN4O2S, is a chemical compound with potential applications in scientific research . This purine derivative has a molecular weight of 364.9 g/mol .
Chemical Properties and Identifiers
Key identifiers and properties of this compound :
- PubChem CID: 654875
- Molecular Formula: C16H17ClN4O2S
- Molecular Weight: 364.9 g/mol
- IUPAC Name: 8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-propylpurine-2,6-dione
- InChI: InChI=1S/C16H17ClN4O2S/c1-3-8-21-12-13(20(2)15(23)19-14(12)22)18-16(21)24-9-10-4-6-11(17)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,19,22,23)
- InChIKey: PHVUFPFACYYGLS-UHFFFAOYSA-N
- SMILES: CCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C
- Synonyms: Several synonyms exist, including 331751-81-6, MLS000073266, and 8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-propylpurine-2,6-dione .
Potential Research Applications
While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available in the search results, information on related purine derivatives suggests potential research avenues. Purine derivatives, in general, have demonstrated diverse pharmacological properties, including:
- Immunomodulatory effects
- Anticancer activity
Immunomodulatory Effects
Purine derivatives with modifications at the 7 and 8 positions can exhibit immunostimulatory properties. They have shown the ability to enhance humoral immunity by stimulating lymphocyte proliferation and increasing antibody production in both in vitro and in vivo models.
Anticancer Activity
Related compounds have demonstrated the ability to induce apoptosis in cancer cell lines through the modulation of cell cycle regulators and apoptotic pathways. The anticancer activity is often attributed to the ability of these compounds to interfere with nucleic acid metabolism and induce oxidative stress in cancer cells.
Enzyme Inhibition
These compounds may act as inhibitors of certain kinases or phosphodiesterases, which are critical in signal transduction pathways related to cancer cell proliferation and survival.
Disclaimer
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
8-Allylsulfanyl-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione (CAS: 328071-90-5)
- Key Differences :
- Substituent position: 2-chloro-benzyl (ortho-substituted) vs. 4-chloro-benzylsulfanyl (para-substituted).
- Chain type: Allylsulfanyl vs. propyl.
- Impact :
7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
- Key Differences :
- Substituents: Piperazine at C8, benzyl at C7, and dual methyl groups at C1 and C3.
- Docking studies indicate strong binding to adenosine receptors, suggesting that nitrogen-containing substituents (e.g., piperazine) enhance affinity compared to sulfanyl groups .
8-Bromo-3-cyclopropyl-7-methyl-1-(prop-2-yn-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CP-8)
- Key Differences :
- Bromo substituent at C8 vs. chloro-benzylsulfanyl.
- Cyclopropyl and propargyl groups at C3 and C1.
- Impact :
Alkyl Chain Modifications
7-Hexyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione
- Key Differences :
- Hexyl chain at C7 vs. propyl in the target compound.
- Impact: Longer alkyl chains (hexyl) increase lipophilicity (logP: 3.4 vs.
Pharmacological Profiles
Antiarrhythmic and Hypotensive Activity
- Compounds with 8-alkylamino substituents (e.g., 8-benzylamino or 8-(pyridin-2-yl-methylamino)) exhibit potent antiarrhythmic (ED₅₀ = 54.9–55.0) and hypotensive effects.
- Comparison: The target compound’s sulfanyl group may reduce alpha-adrenergic receptor affinity (Ki = 0.225–4.299 µM for amino-substituted analogs) but improve stability against enzymatic degradation .
DPP-4 Inhibition (Linagliptin Analog)
- BI 1356 (linagliptin precursor) features a quinazolinylmethyl group and a butynyl chain, enabling selective DPP-4 inhibition.
- Comparison: The target compound lacks the quinazolinylmethyl moiety, suggesting divergent therapeutic applications (e.g., adenosine receptor modulation vs. diabetes treatment) .
Tabulated Comparison of Key Compounds
Q & A
Q. What are the recommended methodologies for determining the crystal structure of this compound?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key parameters include data-to-parameter ratios (>15:1) and refinement indices (e.g., ) to ensure accuracy . For derivatives lacking crystallinity, nuclear magnetic resonance (NMR) coupled with density functional theory (DFT) simulations can resolve ambiguities in substituent positioning.
Q. How can researchers design experiments to assess the compound’s physicochemical properties?
Adopt a split-plot design with randomized blocks to account for variables like solvent polarity, temperature, and pH. For example:
- Main plots : Solvent systems (e.g., DMSO, ethanol).
- Subplots : Temperature gradients (25°C, 37°C).
- Sub-subplots : pH ranges (5.0–9.0). Use HPLC-UV for solubility profiling and differential scanning calorimetry (DSC) for thermal stability. Replicate experiments four times to ensure statistical validity .
Q. What synthetic routes are effective for producing this compound and its analogs?
Optimize via nucleophilic substitution at the 8-position using 4-chloro-benzylthiol as the sulfanyl donor. Key steps:
- Purine core functionalization under inert atmosphere (N/Ar).
- Propyl group introduction via alkylation with 1-bromopropane. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography .
Advanced Research Questions
Q. How can conflicting data on the compound’s environmental persistence be resolved?
Conduct abiotic/biotic transformation studies under simulated environmental conditions:
| Parameter | Method | Analysis |
|---|---|---|
| Hydrolysis | pH 7.4 buffer, 25°C | LC-MS/MS for degradation products |
| Photolysis | UV irradiation (254 nm) | Quantum yield calculations |
| Microbial degradation | Soil slurry microcosms | 16S rRNA sequencing |
| Compare results against computational models (e.g., EPI Suite) to identify discrepancies in half-life predictions . |
Q. What theoretical frameworks guide the study of this compound’s biological activity?
Link research to adenosine receptor antagonism or xanthine oxidase inhibition hypotheses. For example:
Q. How can researchers optimize experimental designs to address low reproducibility in SAR studies?
Implement a quadripolar methodological framework:
- Theoretical pole : Align with receptor-ligand interaction theories.
- Epistemological pole : Define SAR evaluation criteria (e.g., Ki thresholds).
- Morphological pole : Standardize assay protocols (e.g., cell lines, incubation times).
- Technical pole : Use high-content screening (HCS) for multi-parametric analysis. Document deviations using FAIR data principles to enhance transparency .
Q. What strategies mitigate challenges in synthesizing halogenated purine dione derivatives?
Address steric hindrance at the 7-propyl group via:
- Microwave-assisted synthesis : Reduce reaction time (10–15 min vs. 24 hrs).
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine functionalities. Characterize intermediates via NMR and HRMS to track regioselectivity .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported antioxidant activity?
- Variable source : Differences in radical species (DPPH vs. ABTS) or assay conditions (pH, solvent).
- Resolution : Perform meta-analysis using standardized IC normalization. For example:
Methodological Integration
Q. How can computational and experimental data be synergized to study metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
